molecular formula C11H15Br B13218317 1-(3-Bromo-2-methylpropyl)-4-methylbenzene

1-(3-Bromo-2-methylpropyl)-4-methylbenzene

Cat. No.: B13218317
M. Wt: 227.14 g/mol
InChI Key: PBHJZNJETKKQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-2-methylpropyl)-4-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of toluene, where the methyl group is substituted with a 3-bromo-2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methylpropyl)-4-methylbenzene typically involves the bromination of 4-methylbenzyl chloride followed by a Friedel-Crafts alkylation reaction. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methylpropyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

    Substitution: 1-(3-Hydroxy-2-methylpropyl)-4-methylbenzene.

    Elimination: 1-(2-Methylprop-1-enyl)-4-methylbenzene.

    Oxidation: 1-(3-Carboxy-2-methylpropyl)-4-methylbenzene.

Scientific Research Applications

1-(3-Bromo-2-methylpropyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromo-2-methylpropyl)-4-methylbenzene exerts its effects involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may participate in metabolic pathways, influencing the synthesis and degradation of other molecules.

Comparison with Similar Compounds

    1-Bromo-2-methylpropene: Shares the bromine and methyl groups but differs in the position and structure of the alkyl chain.

    1-(3-Bromo-2-methylpropyl)-4-isopropylbenzene: Similar structure with an additional isopropyl group on the benzene ring.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(3-bromo-2-methylpropyl)-4-methylbenzene

InChI

InChI=1S/C11H15Br/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3

InChI Key

PBHJZNJETKKQAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.